2(5H)-Furanone, 3,4-bis(tributylstannyl)-
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Overview
Description
2(5H)-Furanone, 3,4-bis(tributylstannyl)- is a versatile organotin compound used as a building block in organic synthesis. This compound is particularly valuable in the synthesis of 3,4-disubstituted furans, which are important intermediates in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 2(5H)-Furanone, 3,4-bis(tributylstannyl)- typically involves an oxazole–alkyne Diels–Alder reaction. This reaction is followed by a Stille-type palladium-catalyzed reaction to produce the desired compound . The reaction conditions often include the use of palladium catalysts and specific ligands to ensure high yield and selectivity .
Chemical Reactions Analysis
2(5H)-Furanone, 3,4-bis(tributylstannyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in Stille coupling reactions, where it reacts with various electrophiles to form 3,4-disubstituted furans.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s tin moieties can be oxidized under certain conditions.
Common Reagents and Conditions: Palladium catalysts, ligands, and specific solvents are commonly used in these reactions.
Major Products: The primary products are 3,4-disubstituted furans, which can be further functionalized for various applications.
Scientific Research Applications
2(5H)-Furanone, 3,4-bis(tributylstannyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 3,4-bis(tributylstannyl)- primarily involves its role as a reagent in Stille coupling reactions. The compound’s tin moieties facilitate the transfer of organic groups to electrophiles, enabling the formation of new carbon-carbon bonds . This process is catalyzed by palladium, which activates the tin-carbon bond for nucleophilic attack .
Comparison with Similar Compounds
2(5H)-Furanone, 3,4-bis(tributylstannyl)- can be compared with other organotin compounds, such as:
3,4-Bis(trimethylstannyl)furan: Similar in structure but with different steric and electronic properties due to the smaller trimethylstannyl groups.
3,4-Bis(triphenylstannyl)furan: Larger and bulkier, affecting its reactivity and the types of reactions it can undergo.
3,4-Bis(tributylstannyl)thiophene: Contains a sulfur atom instead of oxygen, leading to different chemical properties and applications.
These comparisons highlight the unique reactivity and versatility of 2(5H)-Furanone, 3,4-bis(tributylstannyl)- in organic synthesis.
Properties
CAS No. |
220337-29-1 |
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Molecular Formula |
C28H56O2Sn2 |
Molecular Weight |
662.2 g/mol |
IUPAC Name |
3,4-bis(tributylstannyl)-2H-furan-5-one |
InChI |
InChI=1S/C4H2O2.6C4H9.2Sn/c5-4-2-1-3-6-4;6*1-3-4-2;;/h3H2;6*1,3-4H2,2H3;; |
InChI Key |
SKDLVEPDSIVKFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C(=O)OC1)[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
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